molecular formula C20H13BrN2O2S2 B2511123 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 330836-71-0

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

Cat. No.: B2511123
CAS No.: 330836-71-0
M. Wt: 457.36
InChI Key: YGIQBUJLIXNART-UHFFFAOYSA-N
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Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is a complex organic compound that features a unique combination of bromothiophene, thiazole, and phenoxybenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S2/c21-18-11-10-17(27-18)15-12-26-20(22-15)23-19(24)14-8-4-5-9-16(14)25-13-6-2-1-3-7-13/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIQBUJLIXNART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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